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Introduction and Scientific Relevance

N-Acetyl-D-cysteine (D-NAC) represents the D-enantiomer of the well-characterized N-acetylcysteine
molecule, distinguished by its specific stereochemical configuration at the chiral center. While the L-
enantiomer (N-acetyl-L-cysteine) has been extensively studied and utilized in therapeutic applications
ranging from acetaminophen overdose antidote to mucolytic therapy, the D-form has garnered significant
interest in pharmaceutical research and development, particularly as a chiral impurity in acetylcysteine
pharmaceutical formulations and as a teol compound in mechanistic studies. The compound (CAS Registry
Number: 26117-28-2) possesses a molecular formula of C(_5)H(_9)NO(_3)S and a molecular weight of
163.19 g/mol, identical to its L-enantiomer yet with distinct biochemical behavior owing to its stereospecific

interactions. [1] [2]

This technical guide provides a comprehensive assessment of N-Acetyl-D-cysteine's physicochemical
properties, with particular emphasis on solubility characteristics and stability profiles under various
conditions. The content is structured to support researchers and drug development professionals in making
informed decisions regarding formulation development, analytical method selection, and storage conditions
for this specific enantiomer. The guidance synthesizes current scientific literature with empirical data to

address the practical challenges associated with handling and stabilizing this compound in research and
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potential pharmaceutical applications. Understanding the behavior of the D-enantiomer is particularly
valuable for analytical method development where it serves as a reference standard, for stereochemical
purity assessments of NAC formulations, and for investigating enantiomer-specific biological effects in

preclinical models. [1]

Physicochemical Properties Overview

N-Acetyl-D-cysteine exhibits specific physicochemical characteristics that directly influence its solubility
behavior, stability profile, and appropriate handling requirements. These fundamental properties provide
critical insights for researchers designing experimental protocols or formulation strategies involving this

compound. [1]

Table 1: Fundamental Physicochemical Properties of N-Acetyl-D-cysteine [1]

Experimental

Property Specification Conditions

CAS Registry 26117-28-2

Number

Molecular Formula C(_5)H(_9)NO(_3)S

Molecular Weight 163.19 g/mol

Melting Point 104-107°C

Boiling Point 407.7+£40.0 °C Predicted

Density 1.294+0.06 g/cm?3 Predicted

pKa 3.25+0.10 Predicted

Storage Conditions Keep in dark place, sealed in dry, room Air sensitive, hygroscopic
temperature
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The solid form of N-Acetyl-D-cysteine typically presents as a white to off-white powder, which
demonstrates hygroscopic tendencies and sensitivity to atmospheric oxygen. These characteristics
necessitate careful handling and storage under controlled conditions to maintain compound integrity. The
predicted pKa value of approximately 3.25 reflects the carboxylic acid group's ionization potential,
indicating that the molecule will exist predominantly in its anionic form at physiological pH levels, thereby
influencing its solubility characteristics and chemical reactivity across different pH environments. The
thermal behavior, indicated by the melting point range of 104-107°C, provides guidance for processing

conditions and potential compatibility with various pharmaceutical manufacturing operations. [1]

Solubility Profile and Partitioning Behavior

The solubility characteristics of N-Acetyl-D-cysteine significantly impact its formulation potential and
experimental applications across various research contexts. Comprehensive solubility data informs
appropriate solvent selection for analytical method development, dissolution testing, and delivery system

design. [1]

Table 2: Solubility Profile of N-Acetyl-D-cysteine in Various Solvents [1]

Solvent System  Solubility Notes / Quantitative Measures

Water Soluble 250 mg/mL (1531.96 mM) at unspecified
temperature

DMSO Slightly soluble Suitable for stock solution preparation

Methanol Slightly soluble

General Soluble in water, slightly soluble in

Solubility alcohols

N-Acetyl-D-cysteine demonstrates favorable aqueous solubility, with documented solubility of 250
mg/mL in water, equivalent to approximately 1531.96 mM. This substantial water solubility facilitates the
preparation of concentrated aqueous solutions for experimental use. The compound is also moderately

soluble in polar organic solvents including dimethyl sulfoxide (DMSO) and methanol, though to a lesser
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extent than in aqueous environments. The slight solubility in these organic solvents enables the preparation
of stock solutions for various research applications, though concentration limitations may apply. The
molecule's amphiphilic character, derived from the combination of hydrophobic acetyl and methylene
groups with hydrophilic carboxylic acid and thiol functionalities, contributes to its distinctive solubility
pattern across solvents of varying polarity. This property is particularly relevant for membrane permeability

considerations and potential formulation strategies aimed at optimizing delivery characteristics. [1]

Chemical Stability and Degradation Pathways

The chemical stability of N-Acetyl-D-cysteine represents a critical consideration for researchers and
formulators, as the compound demonstrates particular sensitivity to several environmental factors.
Comprehensive understanding of its degradation behavior enables appropriate handling protocols and

stabilization strategy implementation. [3] [4]

Primary Degradation Mechanisms

The predominant degradation pathway for N-acetylcysteine derivatives involves oxidative processes leading
to dimer formation through disulfide bond creation. This reaction proceeds via oxidation of the thiol (-SH)
group, resulting in conversion to N,N'-diacetylcystine (DAC), the symmetrical disulfide dimer. This
transformation occurs readily in solution when exposed to molecular oxygen, with the reaction kinetics
influenced by multiple factors including oxygen concentration, temperature, presence of metal ions, and
solution pH. The DAC formation directly reduces bioavailable cysteine, as DAC converts 30 times more
slowly to cysteine when administered intravenously compared to NAC, thereby diminishing the compound's

functional activity in biological systems. [4]

Recent investigations into N-terminal cysteine modifications have revealed that acetylation patterns may
significantly influence protein stability, suggesting potential parallels for small molecules like N-
acetylcysteine. The competition between oxidation and acetylation at cysteine residues presents a complex
regulatory mechanism that potentially impacts molecular stability under various physiological conditions.
While this research primarily focuses on protein substrates, the fundamental chemical principles may extend

to N-acetylcysteine derivatives, particularly regarding the susceptibility of the N-terminal cysteine to
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oxidative modifications that potentially trigger degradation through the Cysteine/Arginine N-degron

pathway. [5]

Environmental Factor Impact

Comprehensive stability studies have quantified the effects of various environmental stressors on N-

acetylcysteine degradation:

e Temperature Influence: Accelerated stability testing reveals substantial temperature-dependent
degradation, with N-acetylcysteine solutions demonstrating more rapid dimer formation at elevated
temperatures. Controlled studies indicate that refrigeration at 5+3°C significantly stabilizes NAC
solutions compared to room temperature storage. [3]

¢ Oxidative Environment: The presence of molecular oxygen directly drives the oxidation process,
with studies demonstrating a direct correlation between oxygen availability in solution and DAC
formation rates. Pharmaceutical research has established that oxygen principally delivers from the
primary headspace during storage, directly influencing the oxidation kinetics of NAC in solution. [4]

e pH Effects: Forced degradation studies confirm that both acidic and basic conditions accelerate NAC
degradation. Exposure to HCI 0.5M for 1 minute resulted in 15% degradation, while NaOH 0.1M for
10 minutes caused 23% degradation, indicating particular susceptibility to alkaline conditions. [3]

e Light Exposure: Photostability assessment under sunlamp irradiation for 28 days demonstrated
approximately 3% degradation, suggesting moderate light sensitivity that warrants appropriate
protection during storage. [3]

Analytical Methods for Quantification and Stability
Assessment

Robust analytical methodologies are essential for accurate quantification of N-Acetyl-D-cysteine and its
degradation products. High-performance liquid chromatography (HPLC) with UV detection has emerged as
the predominant technique for stability-indicating assays, enabling precise monitoring of both the parent

compound and its oxidative derivatives. [3] [6]

HPLC-UV Method for NAC and DAC Quantification
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A validated reverse-phase HPLC method enables simultaneous determination of N-acetylcysteine and its
primary degradation product, N,N'-diacetylcystine (DAC). The method employs an Atlantis dC18 column
(4.6 mm x 150 mm, 3 pm) or equivalent C18 stationary phase, with a simple mobile phase system consisting
of ammonium formate (5 mM) or similar aqueous buffer. The isocratic or gradient elution provides excellent
separation of NAC and DAC, with retention times sufficiently distinct to ensure accurate quantification of

each analyte. [6] [4]

This method demonstrates excellent linearity for both NAC (R? = 1.00) and DAC (R? = 1.00) across
relevant concentration ranges, with limits of detection (LOD) and quantification (LOQ) established at 0.0001
mg/mL and 0.00018 mg/mL for NAC, and 0.00015 mg/mL and 0.00045 mg/mL for DAC, respectively. The
method validation confirms appropriate accuracy, precision, specificity, and system suitability parameters
within accepted pharmaceutical analysis criteria, with intermediate precision relative standard deviation
<5%. This methodology supports various applications including stability testing, dissolution studies, and

pharmaceutical formulation analysis. [6]

Forced Degradation Studies and Stability-Indicating Method
Validation

Forced degradation studies provide critical validation of method selectivity and reveal the stability-
indicating capability of analytical methods. Comprehensive stress testing of N-acetylcysteine under various
conditions has demonstrated the method's ability to successfully resolve degradation products from the

parent compound: [3]

Table 3: Forced Degradation Results for N-Acetylcysteine Under Various Stress Conditions [3]

Major Degradation Products Retention Times

Stress Condition Degradation (min)

Heat (80°C, 3 h) 24% 1.3,15,18,2.2,53,7.2-7.7
Light (sunlamp, 28 days) 3% 7.2-7.7

Oxidation (H202 0.3%, 3 h) 6% 1.6,2.0,7.2-7.7
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. . Major Degradation Products Retention Times
Stress Condition Degradation

(min)
Acid (HCI 0.5 M, 1 min) 15% 15,1.7,7.2-7.7
Alkaline (NaOH 0.1 M, 10 23% 1.9,20,7.2-7.7
min)

The chromatographic data consistently identified a predominant degradation peak with retention time
between 7.2-7.7 minutes across multiple stress conditions. This peak was confirmed through standard
injection to represent the NAC dimer (N,N'-diacetylcystine), established as the primary degradation
product under oxidative conditions. The method effectively resolves multiple degradation products formed
under various stress conditions, confirming its stability-indicating capability for comprehensive stability

assessment of N-acetylcysteine formulations. [3]
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Figure 1: HPLC-UV Analytical Workflow for N-Acetyl-D-cysteine Quantification
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Stabilization Strategies and Formulation
Considerations

Effective stabilization approaches for N-Acetyl-D-cysteine require multifaceted strategies addressing the
primary degradation pathways, particularly oxidative dimerization. Research has identified several effective

methods to enhance stability in pharmaceutical formulations and experimental solutions. [3] [4]

Antioxidant Systems and Additive Effects

Comprehensive studies have evaluated various antioxidant additives for their capability to minimize NAC

oxidation in solution:

¢ Zinc Gluconate: Research demonstrates that zinc gluconate at 62.5 ug-mL™! effectively stabilizes 25
mg-mL~1 NAC solution for at least 8 days when stored at 5+3°C. This concentration represents an
administrable dose to patients, making it pharmaceutically relevant. The stabilization mechanism
potentially involves complex formation with the thiol group or catalytic site blocking. [3]

¢ Sodium Edetate: The addition of disodium edetate (2 mg-mL~%) provides stabilization through
chelating effects, sequestering metal ions that might catalyze oxidation reactions. This concentration
corresponds to that present in undiluted commercial NAC formulations. [3]

e Ascorbic Acid: As a recognized antioxidant, ascorbic acid demonstrates potential stabilization
effects, though comprehensive quantitative data specific to NAC stabilization requires further
investigation. [3]

e Tocopherol: The lipid-soluble antioxidant shows theoretical potential, though its application in
agueous NAC solutions presents formulation challenges that may limit practical utility. [3]

Packaging and Storage Optimization

Packaging configurations significantly influence N-acetylcysteine stability by controlling oxygen exposure

during storage:

e Headspace Minimization: Experimental evidence confirms that oxygen in the primary headspace
represents the principal source driving NAC oxidation. Manufacturing processes that minimize
headspace volume demonstrate substantially reduced DAC formation during storage. [4]

e Oxygen Absorbers: Incorporation of fast-acting oxygen absorbers (e.g., SS-500BXMBC with
capacity >500 mL) in secondary packaging effectively maintains low oxygen environments,
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particularly crucial for long-term storage of semipermeable containers. Strategic placement adjacent

to port systems maximizes effectiveness. [4]
o Barrier Materials: Utilization of multilayer coextruded films with enhanced oxygen barrier properties

in primary packaging, combined with silicon dioxide (SiOx)-coated high gas barrier materials for
secondary packaging, creates comprehensive protection against oxygen permeation. [4]

Temperature control remains fundamental to stability maintenance, with refrigerated conditions (5+3°C)
providing substantial stabilization compared to ambient storage. Protection from light exposure through use

of light-resistant containers provides additional protection against potential photodegradation pathways. [3]
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Figure 2: N-Acetyl-D-cysteine Oxidation Pathway and Stabilization Strategies
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Conclusion and Research Implications

The comprehensive profiling of N-Acetyl-D-cysteine presented in this technical guide highlights critical
considerations for researchers and pharmaceutical developers working with this enantiomeric form. The
compound demonstrates favorable aqueous solubility but requires careful management of its oxidative
susceptibility throughout handling, storage, and formulation processes. The well-characterized degradation
pathway to N,N'-diacetylcystine (DAC) necessitates implementation of appropriate stabilization strategies,
including antioxidant incorporation, oxygen exclusion, and temperature control, to maintain compound

integrity during experimental and storage timelines. [1] [3] [4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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